3-Phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound with significant relevance in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure of 3-phenyl-4,5-dihydro-1H-pyrazole allows for various substitutions that can enhance its pharmacological properties, making it a valuable scaffold in drug design.
3-Phenyl-4,5-dihydro-1H-pyrazole can be synthesized from readily available precursors such as acetophenone and hydrazine. It falls under the classification of pyrazole derivatives, which are known for their applications in pharmaceuticals, particularly as anti-inflammatory, analgesic, and anticancer agents. The compound is often studied for its potential as an inhibitor of various biological targets.
The synthesis of 3-phenyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. A common method includes the following steps:
The molecular formula of 3-phenyl-4,5-dihydro-1H-pyrazole is C9H10N2. The compound features a pyrazole ring with a phenyl group at the 3-position.
Key structural data include:
The conformation of the molecule allows for various substituents that can influence its chemical behavior and biological activity.
3-Phenyl-4,5-dihydro-1H-pyrazole participates in several chemical reactions that can modify its structure and enhance its properties. Notable reactions include:
These reactions are crucial for developing new derivatives with targeted biological activities.
The mechanism of action for compounds like 3-phenyl-4,5-dihydro-1H-pyrazole often involves interaction with specific biological targets such as enzymes or receptors. For example, some derivatives have been shown to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including acid-base balance and respiration .
The binding affinity and specificity towards these targets are influenced by the substituents on the pyrazole ring, which can modulate interactions at the molecular level.
3-Phenyl-4,5-dihydro-1H-pyrazole exhibits several notable physical and chemical properties:
Spectroscopic properties include:
These properties are essential for understanding how the compound behaves in different environments.
3-Phenyl-4,5-dihydro-1H-pyrazole has garnered attention for its potential applications in several fields:
The systematic IUPAC name 3-Phenyl-4,5-dihydro-1H-pyrazole (CAS: 936-48-1) designates a partially saturated five-membered heterocycle (C₉H₁₀N₂, MW: 146.19 g/mol) with adjacent nitrogen atoms (positions 1 and 2) and a phenyl group at carbon position 3. It belongs to the 4,5-dihydro-1H-pyrazole subclass, distinguished by a single saturation site between C4-C5. This contrasts with fully aromatic pyrazoles (no C4-C5 saturation) and pyrazolidines (fully saturated) [4] [7].
Key structural features include:
Table 1: Structural Comparison of Key Pyrazoline Isomers
Compound Name | Substituent Position | CAS Number | Molecular Formula | |
---|---|---|---|---|
3-Phenyl-4,5-dihydro-1H-pyrazole | Phenyl at C3 | 936-48-1 | C₉H₁₀N₂ | |
1-Phenyl-4,5-dihydro-1H-pyrazole | Phenyl at N1 | Not specified | C₉H₁₀N₂ | |
5-Phenyl-4,5-dihydro-1H-pyrazole | Phenyl at C5 | Not specified | C₉H₁₀N₂ | |
3,5-Diphenyl-4,5-dihydro-1H-pyrazole | Phenyl at C3/C5 | Not specified | C₁₅H₁₄N₂ | [1] [2] [6]. |
Pyrazoline pharmacology originated with antipyrine (1883), an analgesic/antipyretic 1,5-dimethyl-2-phenylpyrazole. The mid-20th century saw development of anti-inflammatory agents (e.g., phenylbutazone), establishing pyrazolines as nonsteroidal anti-inflammatory drug (NSAID) templates. The 3-phenyl variant emerged later as a refined pharmacophore due to its metabolic stability and target selectivity [5].
Modern applications leverage the 3-phenyl core for:
The 3-phenyl group is a critical pharmacophoric element due to its steric and electronic influence on target engagement:
Density functional theory (DFT) studies confirm 3-phenyl ring polarization directs nucleophilic/electrophilic attack sites, influencing reactivity and binding [8].
Steric and Conformational Effects:
Table 2: Bioactivity Modulation via 3-Phenyl Substitutions
Substituent Pattern | Biological Target | Key Activity/Selectivity Change | Proposed Mechanism | |
---|---|---|---|---|
4,5-(Cl)₂ | iNOS/nNOS | Increased iNOS inhibition (IC₅₀ ↓ 40%) | Enhanced electron withdrawal | |
4-OMe | nNOS | nNOS selectivity (↑ 3-fold vs. iNOS) | Electron donation to heme iron | |
2,3,4-(OMe)₃ | iNOS | iNOS selectivity (↑ 5-fold vs. eNOS) | Steric blocking of eNOS pocket | |
4-NO₂ | MAO-A | IC₅₀: 0.42 μM (MAO-A selective) | Charge transfer stabilization | |
Unsubstituted | MTB pantothenate synthetase | Weak inhibition (IC₅₀ >100 μM) | Insufficient hydrophobic contact | [3] [7] [10]. |
The strategic functionalization of 3-phenyl-4,5-dihydro-1H-pyrazole continues to enable tailored bioactivity across therapeutic domains, cementing its role in rational drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7